molecular formula C9H11Br2N3O B603317 2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide CAS No. 882760-09-0

2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide

Cat. No.: B603317
CAS No.: 882760-09-0
M. Wt: 337.01g/mol
InChI Key: RYKLBKBJLKXLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide is an organic compound with the molecular formula C9H11Br2N3O It is characterized by the presence of two bromine atoms, a methyl group, and an amino group attached to a phenyl ring, along with an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide typically involves the reaction of 3,5-dibromo-4-methylaniline with acetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The process can be summarized as follows:

  • Dissolve 3,5-dibromo-4-methylaniline in ethanol.
  • Add acetohydrazide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash the precipitate with cold ethanol and dry it to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the hydrazide group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of de-brominated products or reduced hydrazides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-methylaniline
  • 2,5-Dibromo-3,4-difluorothiophene
  • 3,5-Dibromo-4-methylpyridine

Uniqueness

2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide is unique due to the presence of both bromine atoms and an acetohydrazide moiety, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(3,5-dibromo-4-methylanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br2N3O/c1-5-7(10)2-6(3-8(5)11)13-4-9(15)14-12/h2-3,13H,4,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKLBKBJLKXLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)NCC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.